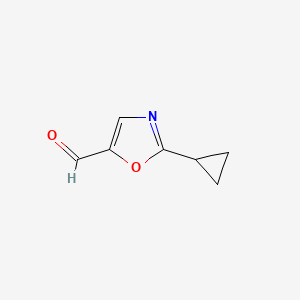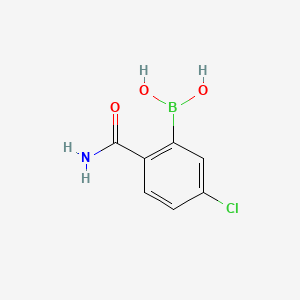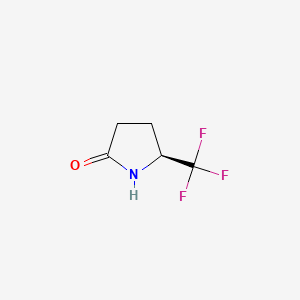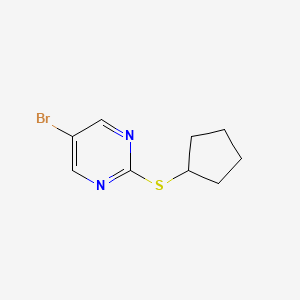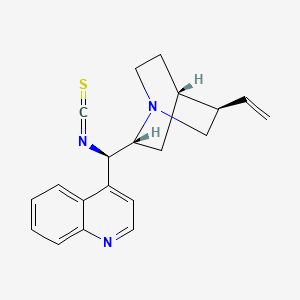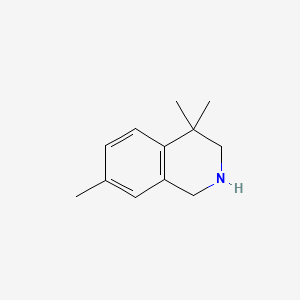
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, has garnered significant attention in recent years. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 7 positions .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Aplicaciones Científicas De Investigación
Synthesis of Natural Products : 1,2,3,4-Tetrahydroisoquinoline derivatives are used as starting materials for synthesizing natural products like lamellarin U and lamellarin G trimethyl ether. These compounds serve as precursors for the introduction of acid-sensitive protecting groups in phenolic hydroxy functions, offering an alternative to the harsh conditions of classical synthesis methods (Liermann & Opatz, 2008).
Pharmaceutical Applications : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their potential cardiovascular activities. For example, compounds related to Trimethoquinol and tetrahydropapaverin were synthesized but showed no significant activities in preliminary pharmacological screenings (Vomero & Chimenti, 1976).
Catalytic Asymmetric Synthesis : C1-chiral tetrahydroisoquinolines, derived from 1,2,3,4-tetrahydroisoquinoline, have exhibited a wide variety of bioactivities. They are applied as chiral scaffolds in asymmetric catalysis and are crucial in the total synthesis of alkaloid natural products (Liu et al., 2015).
Cytotoxicity Studies : N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for cytotoxicity against various cell lines. This research helps in understanding the structural properties that contribute to their cytotoxic activities (Pingaew et al., 2013).
Study of Optical Isomers : The adrenoceptive properties of tetrahydroisoquinoline stereoisomers have been evaluated in biological systems like rat adipose tissue and guinea pig aorta. Understanding the activity of these isomers contributes to the development of specific pharmaceutical agents (Lee et al., 1974).
Anticancer Research : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. These compounds are part of a broader family of alkaloids studied for their antitumor and antimicrobial activities (Redda et al., 2010).
Analgesic and Anti-Inflammatory Effects : Certain derivatives, like 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, have shown promising analgesic and anti-inflammatory effects. These findings contribute to the development of new non-narcotic analgesics (Rakhmanova et al., 2022).
Local Anesthetic Activity : Studies on synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have revealed significant local anesthetic activity, suggesting their potential as novel drug candidates (Azamatov et al., 2023).
Direcciones Futuras
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, involve the development of new and environmentally friendly methods for their synthesis . There is also considerable interest in exploring their potential biological activities .
Propiedades
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFTCPAEVUWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679070 |
Source


|
| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1267391-08-1 |
Source


|
| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

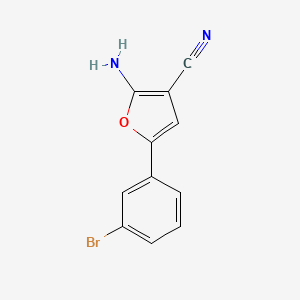
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
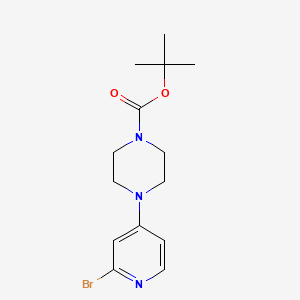
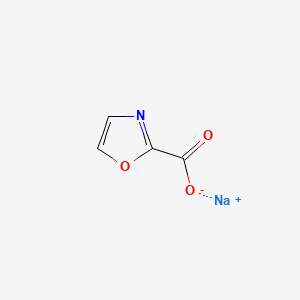
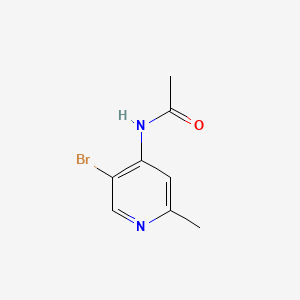

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)
![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)
